2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
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Overview
Description
2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
- 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
- 2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide exhibits unique properties due to the presence of the 3-methylphenyl group. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-6-5-7-13(10-12)17-19-15(20-22-17)11-16(21)18-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRSIFIDSOHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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